BENGHE Foundational & Exploratory

Check Availability & Pricing

DSR-141562: A Technical Guide to its Effects on
Dopaminergic Neurons

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: DSR-141562

Cat. No.: B2406171

For Researchers, Scientists, and Drug Development Professionals

Abstract

DSR-141562 is a novel, orally available, and brain-penetrant phosphodiesterase 1 (PDE1)
inhibitor with preferential selectivity for the PDE1B isoform. Research indicates its potential as
a therapeutic agent for neuropsychiatric disorders, particularly schizophrenia, by modulating
dopaminergic and glutamatergic signaling pathways. This technical guide provides a
comprehensive overview of the core preclinical data on DSR-141562, focusing on its effects on
dopaminergic neurons and associated behaviors. The document includes a summary of
gquantitative data, detailed experimental methodologies for key preclinical assays, and
visualizations of relevant signaling pathways and experimental workflows.

Introduction

Dopaminergic system dysfunction is a hallmark of several debilitating neurological and
psychiatric disorders, including Parkinson's disease and schizophrenia. Phosphodiesterase 1
(PDE1), a calcium/calmodulin-dependent enzyme, plays a crucial role in regulating intracellular
levels of cyclic adenosine monophosphate (CAMP) and cyclic guanosine monophosphate
(cGMP), which are key second messengers in dopamine signaling cascades. Inhibition of
PDEL, particularly the brain-expressed PDE1B isoform, has emerged as a promising
therapeutic strategy to modulate dopaminergic neurotransmission.
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DSR-141562 has been identified as a potent and selective PDE1B inhibitor.[1] Preclinical
studies have demonstrated its efficacy in animal models relevant to the positive, negative, and
cognitive symptoms of schizophrenia.[2][3] This guide synthesizes the available data on DSR-
141562, with a specific focus on its impact on dopaminergic systems.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for DSR-141562.

Table 1: In Vitro PDEL1 Inhibition[1]

PDE1 Isoform IC50 (nM)
Human PDE1A 97.6
Human PDE1B 43.9
Human PDE1C 431.8

Table 2: In Vivo Effects on cGMP Levels[2]

Species Dose (mgl/kg, p.o.) TissuelFluid cGMP Change

Potentiation of D1

Mouse 10 Brain agonist-induced
increase

Monkey 30 Cerebrospinal Fluid Elevated

Monkey 100 Cerebrospinal Fluid Elevated

Table 3: Behavioral Effects in Rodent Models of Schizophrenia[2][3]
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DSR-141562 Dose

Behavioral Assay Animal Model Observed Effect
(mglkg, p.o.)
Methamphetamine- o
) o Rat 3-30 Potent inhibition
induced Hyperactivity
Spontaneous o
o Rat 3-30 Minimal effect

Locomotor Activity
Social Interaction

o ] Mouse 0.3-3 Reversal of deficit
Deficit (PCP-induced)
Novel Object
Recognition Deficit Rat 0.3-3 Reversal of deficit

(PCP-induced)

Experimental Protocols

The following are detailed methodologies for key experiments conducted to evaluate the effects
of DSR-141562.

In Vitro Phosphodiesterase Inhibition Assay

This protocol outlines a general procedure for determining the half-maximal inhibitory
concentration (IC50) of a compound against PDEL1 isoforms.

Objective: To quantify the potency of DSR-141562 in inhibiting the enzymatic activity of human
PDE1A, PDE1B, and PDE1C.

Materials:

Recombinant human PDE1A, PDE1B, and PDE1C enzymes

DSR-141562

[3H]-cGMP or [3H]-cAMP as a substrate

Snake venom nucleotidase
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Scintillation cocktail and counter

Assay buffer (e.g., Tris-HCI, MgClz, DTT)

Calmodulin

Procedure:

Prepare a series of dilutions of DSR-141562 in the assay buffer.

In a multi-well plate, combine the PDE1 enzyme, calmodulin, assay buffer, and a specific
concentration of DSR-141562 or vehicle control.

Initiate the enzymatic reaction by adding the [3H]-labeled cyclic nucleotide substrate.

Incubate the reaction mixture at 30°C for a predetermined time, ensuring the reaction
remains in the linear range.

Terminate the reaction by adding a stop solution (e.g., boiling water bath).

Add snake venom nucleotidase to convert the resulting [3H]-5-GMP or [3H]-5'-AMP to [3H]-
guanosine or [*H]-adenosine.

Separate the radiolabeled nucleoside from the unreacted substrate using ion-exchange
chromatography.

Quantify the amount of radiolabeled nucleoside using a scintillation counter.

Calculate the percentage of inhibition for each concentration of DSR-141562 relative to the
vehicle control.

Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-
response curve.

Methamphetamine-Induced Hyperactivity in Rats

This protocol describes a standard method to assess the potential antipsychotic-like activity of

a compound by measuring its ability to inhibit stimulant-induced hyperactivity.
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Objective: To evaluate the effect of DSR-141562 on dopamine-mediated hyperlocomotion.
Materials:

Male Wistar rats

DSR-141562

Methamphetamine hydrochloride

Vehicle for drug administration (e.g., 0.5% methylcellulose)

Open-field activity chambers equipped with infrared beams

Procedure:

Habituate the rats to the testing room for at least 60 minutes before the experiment.
e Administer DSR-141562 or vehicle orally (p.0.) at the desired doses.

 After a specific pretreatment time (e.g., 60 minutes), administer methamphetamine
hydrochloride (e.g., 1 mg/kg, s.c.) or saline.

o Immediately place the rats individually into the open-field activity chambers.

o Record locomotor activity (e.g., distance traveled, beam breaks) for a set duration (e.g., 60
minutes).

e Analyze the data to compare the locomotor activity of the DSR-141562-treated groups with
the vehicle- and methamphetamine-only control groups.

Social Interaction Test in Mice

This protocol details a method to assess social behavior deficits, which are relevant to the
negative symptoms of schizophrenia.

Objective: To determine if DSR-141562 can reverse phencyclidine (PCP)-induced social
interaction deficits.
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Materials:

Male ICR mice

DSR-141562

Phencyclidine (PCP)

Vehicle for drug administration

A novel, unfamiliar mouse for each test mouse

A neutral testing arena

Procedure:

Induce social interaction deficits in mice by repeated administration of PCP (e.g., 10 mg/kg,
i.p., once daily for 7 days).

e On the test day, administer DSR-141562 or vehicle orally to the PCP-treated mice.

» After the appropriate pretreatment time, place a test mouse and a novel, unfamiliar mouse
together in the testing arena.

» Videotape the interaction for a defined period (e.g., 10 minutes).
» Score the duration of active social behaviors, such as sniffing, grooming, and following.

o Compare the social interaction times between the different treatment groups.

Novel Object Recognition Test in Rats

This protocol outlines a method for evaluating recognition memaory, a cognitive domain often
impaired in schizophrenia.

Objective: To assess the ability of DSR-141562 to ameliorate PCP-induced deficits in
recognition memory.

Materials:
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e Male Wistar rats

o DSR-141562

e Phencyclidine (PCP)

e Vehicle for drug administration

e An open-field arena

» Two identical objects for the familiarization phase

o One familiar object and one novel object for the test phase
Procedure:

 Induce cognitive deficits in rats with repeated PCP administration.

» Habituation: Allow each rat to explore the empty open-field arena for a set period on the day
before the test.

o Familiarization Phase: On the test day, administer DSR-141562 or vehicle. After the
pretreatment time, place two identical objects in the arena and allow the rat to explore them
for a defined duration (e.g., 5 minutes).

» Retention Interval: Return the rat to its home cage for a specific retention interval (e.g., 1
hour).

o Test Phase: Replace one of the familiar objects with a novel object and place the rat back in
the arena.

o Record the time the rat spends exploring the familiar object and the novel object.

e Calculate a discrimination index (e.g., [time with novel object - time with familiar object] /
[total exploration time]).

o Compare the discrimination index across treatment groups.
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Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the proposed mechanism of
action of DSR-141562 and the workflows of the key behavioral experiments.
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Caption: Proposed mechanism of DSR-141562 action in dopaminergic signaling.
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Caption: Workflow for the methamphetamine-induced hyperactivity test.
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Caption: Workflow for the social interaction test.
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Caption: Workflow for the novel object recognition test.
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Discussion of Effects on Dopaminergic Neurons

The primary mechanism by which DSR-141562 is understood to affect dopaminergic neurons
is through the potentiation of cGMP signaling.[2] By inhibiting PDE1B, DSR-141562 prevents
the degradation of cGMP, leading to its accumulation in neurons. This is particularly relevant in
the context of dopamine D1 receptor activation, which can lead to increased cGMP levels.[2]
The enhancement of cGMP signaling can have several downstream consequences for
dopaminergic neuron function and the broader neural circuits they modulate.

While direct studies on the neuroprotective effects of DSR-141562 on dopaminergic neurons
are not yet available, the broader class of PDEL1 inhibitors has shown promise in this area.[1][4]
Neuroinflammation and oxidative stress are implicated in the degeneration of dopaminergic
neurons in conditions like Parkinson's disease. By elevating cGMP levels, PDE1 inhibitors may
exert neuroprotective effects through the activation of protein kinase G (PKG), which can, in
turn, modulate pathways involved in cellular survival and plasticity.

The behavioral data for DSR-141562 indirectly support its modulatory role in dopaminergic
systems. The inhibition of methamphetamine-induced hyperactivity is a classic indicator of
antipsychotic-like activity, suggesting that DSR-141562 can dampen excessive dopamine
signaling.[2][3] Conversely, its ability to reverse deficits in social interaction and cognition in
PCP-treated animals suggests it can restore normal function in circuits where dopaminergic
and glutamatergic signaling are dysregulated.[2][3]

Conclusion

DSR-141562 is a selective PDE1B inhibitor that effectively modulates dopaminergic signaling,
as evidenced by its impact on cGMP levels and its efficacy in animal models of schizophrenia.
The available data highlight its potential to treat the complex symptomatology of this disorder.
Future research should focus on elucidating the direct effects of DSR-141562 on the health and
survival of dopaminergic neurons to explore its potential as a disease-modifying agent in
neurodegenerative disorders. The experimental protocols and data presented in this guide
provide a solid foundation for further investigation into the therapeutic applications of this
promising compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 13/14 Tech Support


https://www.benchchem.com/product/b2406171?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC3044262/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3044262/
https://scienceofparkinsons.com/2018/10/23/pde1/
https://synapse.patsnap.com/article/what-are-the-therapeutic-applications-for-pde1-inhibitors
https://synapse.patsnap.com/article/what-pde1-inhibitors-are-in-clinical-trials-currently
https://www.benchchem.com/product/b2406171#dsr-141562-effects-on-dopaminergic-neurons
https://www.benchchem.com/product/b2406171#dsr-141562-effects-on-dopaminergic-neurons
https://www.benchchem.com/product/b2406171#dsr-141562-effects-on-dopaminergic-neurons
https://www.benchchem.com/product/b2406171#dsr-141562-effects-on-dopaminergic-neurons
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b2406171?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2406171?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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